![molecular formula C13H10ClNO5S B1598363 5-[(2-Chlorophenyl)sulfamoyl]-2-hydroxybenzoic acid CAS No. 62547-09-5](/img/structure/B1598363.png)

5-[(2-Chlorophenyl)sulfamoyl]-2-hydroxybenzoic acid

Overview

Description

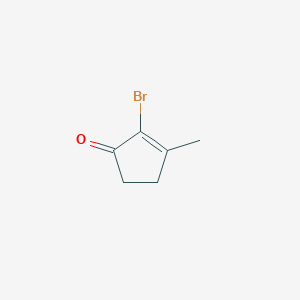

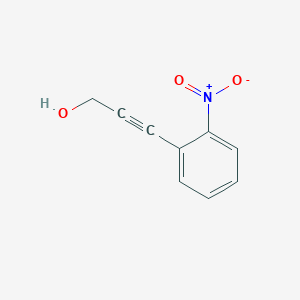

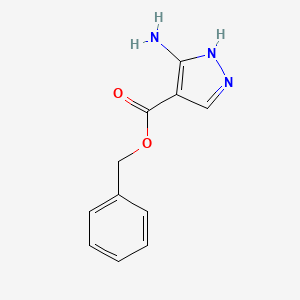

“5-[(2-Chlorophenyl)sulfamoyl]-2-hydroxybenzoic acid” is a chemical compound with the molecular formula C13H10ClNO5S . It is also known by other synonyms such as “5-(2-Chloro-phenylsulfamoyl)-2-hydroxy-benzoic acid” and "benzoic acid, 5-[[(2-chlorophenyl)amino]sulfonyl]-2-hydroxy-" .

Molecular Structure Analysis

The molecular structure of “5-[(2-Chlorophenyl)sulfamoyl]-2-hydroxybenzoic acid” is characterized by the presence of a benzoic acid group, a sulfamoyl group, and a chlorophenyl group . The InChI code for this compound is 1S/C13H10ClNO5S/c14-10-3-1-2-4-11(10)15-21(19,20)8-5-6-12(16)9(7-8)13(17)18/h1-7,15-16H,(H,17,18) .Physical And Chemical Properties Analysis

This compound has a molecular weight of 327.74 . It is a powder at room temperature . Its density is 1.626g/cm3, and it has a boiling point of 546.2°C at 760 mmHg . The refractive index is 1.684 . The vapor pressure is 9.2E-13mmHg at 25°C .Scientific Research Applications

Antibacterial and Antiviral Activities

- Derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, related to the core structure of interest, have shown significant antibacterial activities against both Gram-positive and Gram-negative bacteria. The sulfamide derivative, in particular, demonstrated notable efficacy, suggesting potential applications in developing new antibacterial agents (Bildirici, Şener, & Tozlu, 2007).

- Compounds synthesized from 4-chlorobenzoic acid, closely related to the chemical structure of interest, exhibited certain anti-tobacco mosaic virus activities, indicating their potential in antiviral applications (Chen et al., 2010).

Environmental Applications

- Novel sulfonamides containing 5-chloro-2-hydroxybenzoic acid scaffolds were synthesized and characterized, showing potential for environmental applications due to their antimicrobial activities against various strains, including Mycobacterium tuberculosis and Mycobacterium avium. These findings suggest their usefulness in water treatment and as preservatives in industrial applications (Krátký et al., 2012).

- A study on the desulfurization of alkylated forms of dibenzothiophene and benzothiophene by a single bacterial strain highlights the potential of utilizing similar compounds for environmental bioremediation, particularly in the removal of sulfur compounds from fossil fuels, which is crucial for reducing air pollution (Kobayashi et al., 2000).

Synthetic and Chemical Applications

- Research on the synthesis of formazans from Mannich base derivatives indicates the versatility of related compounds in synthesizing new chemical entities with potential applications in dyes, indicators, and pharmaceuticals (Sah et al., 2014).

- Studies on the environmental-friendly one-step fabrication of tertiary amine-functionalized adsorption resins for the removal of benzophenone-4 from water showcase the potential of using similar compounds in the development of novel adsorbents for water purification technologies (Zhou et al., 2018).

properties

IUPAC Name |

5-[(2-chlorophenyl)sulfamoyl]-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO5S/c14-10-3-1-2-4-11(10)15-21(19,20)8-5-6-12(16)9(7-8)13(17)18/h1-7,15-16H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VROYVGONLXWDPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC(=C(C=C2)O)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80397389 | |

| Record name | 5-[(2-Chlorophenyl)sulfamoyl]-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(2-Chlorophenyl)sulfamoyl]-2-hydroxybenzoic acid | |

CAS RN |

62547-09-5 | |

| Record name | 5-[(2-Chlorophenyl)sulfamoyl]-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1598299.png)

![3-[(E)-2-Nitroethenyl]phenol](/img/structure/B1598301.png)